![molecular formula C24H27FN2O3S B11002642 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide](/img/structure/B11002642.png)
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide
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Overview
Description
The compound “N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide” is a pyrrole-based sulfonamide derivative featuring a 2-fluorobenzamide moiety. Its structure includes a substituted pyrrole ring with methyl groups at positions 4 and 5, a 4-methylphenylsulfonyl group at position 3, and a 2-methylpropyl (isobutyl) substituent at the pyrrole nitrogen. The 2-fluorobenzamide group is attached via the pyrrole’s second position.
The synthesis of analogous compounds typically involves Friedel-Crafts reactions for sulfonyl group introduction, followed by nucleophilic substitutions or cyclization reactions to form the pyrrole or triazole cores. For example, sulfonyl benzoic acid hydrazides and isothiocyanate derivatives are common intermediates in related synthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl group and the fluorobenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products depending on the nucleophile used.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Triazole-Thiones (Compounds 7–9 from )
- Core Structure : 1,2,4-Triazole-3-thione vs. pyrrole.
- Substituents :
- Aryl sulfonyl groups (e.g., 4-(4-X-phenylsulfonyl)phenyl; X = H, Cl, Br).
- 2,4-Difluorophenyl groups at position 4 of the triazole.
- Key Differences: The absence of a benzamide group in triazole derivatives. Presence of a thione (C=S) group in triazoles vs. a sulfonamide (SO₂) in the target compound.
S-Alkylated Triazoles (Compounds 10–15 from )
- Core Structure : S-alkylated 1,2,4-triazoles.
- Substituents: Halogenated acetophenones (e.g., 2-bromo-4′-fluoroacetophenone).
- Key Differences: Alkylation occurs at the sulfur atom, unlike the pyrrole’s nitrogen alkylation. Enhanced electron-withdrawing effects from fluorine substituents in acetophenones compared to the 2-fluorobenzamide group .
Pyrimidine Sulfonamides ()
- Core Structure : Pyrimidine vs. pyrrole.
- Substituents: Morpholino and bromine groups. Trimethylbenzenesulfonamide.
- Key Differences :
- Pyrimidine’s nitrogen-rich aromatic system vs. pyrrole’s five-membered ring with one nitrogen.
- Bromine’s steric and electronic effects contrast with fluorine’s electronegativity in the target compound.
Spectroscopic and Functional Group Analysis
Table 1: IR Spectral Comparison of Key Functional Groups
- Key Observations :
Physicochemical and Reactivity Profiles
Table 2: Substituent Effects on Reactivity
Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Solubility Trends |
---|---|---|---|
Target Pyrrole Derivative | 2-Fluorobenzamide, SO₂ | 4,5-Dimethyl, Isobutyl | Low (hydrophobic groups) |
Triazole-Thiones (7–9) | SO₂, Difluorophenyl | H, Cl, Br (X substituent) | Moderate (polar C=S) |
S-Alkylated Triazoles | Fluoroacetophenone | Phenyl/4-Fluorophenyl | Variable (alkyl chains) |
- Key Insights: Fluorine and sulfonyl groups enhance electrophilicity, favoring nucleophilic attack. Triazole-thiones exhibit higher polarity due to thione groups, enhancing solubility in polar solvents .
Crystallographic and Computational Studies
For analogues like triazole-thiones, SHELXL enables precise determination of tautomeric forms and hydrogen-bonding networks, critical for understanding stability and reactivity .
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be structurally described as follows:
- Molecular Formula : C20H26N2O2S
- Molecular Weight : 362.50 g/mol
- IUPAC Name : this compound
The presence of a sulfonyl group and a fluorobenzamide moiety suggests potential interactions with biological targets, making this compound a candidate for further investigation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound was shown to suppress cell growth in various cancer cell lines, enhancing cell-specific glucose uptake and increasing intracellular ATP levels during monoclonal antibody production processes .
The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve modulation of metabolic pathways critical for cell proliferation. The structure-activity relationship (SAR) studies highlight that specific structural components, such as the 2,5-dimethylpyrrole unit, are essential for its activity .
In Vivo Studies
In vivo studies have demonstrated that derivatives of this compound can significantly inhibit tumor growth in animal models. The results indicate a dose-dependent response where higher concentrations correlate with increased efficacy in tumor suppression .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Suppressed cell growth | |
Metabolic Modulation | Increased glucose uptake and ATP production | |
Tumor Inhibition | Significant reduction in tumor size |
Table 2: Structure-Activity Relationship Findings
Compound Structure | Activity Level | Notes |
---|---|---|
2,5-Dimethylpyrrole | High | Most effective partial structure |
4-Methylphenylsulfonamide | Moderate | Enhances overall activity |
Benzamide derivatives | Variable | Dependent on substitution patterns |
Case Study 1: Monoclonal Antibody Production Enhancement
A study explored the impact of this compound on CHO cell cultures. The results indicated that the compound not only improved monoclonal antibody yield but also maintained cell viability over extended culture periods. Specifically, the final monoclonal antibody concentration reached 1,098 mg/L under treated conditions, which was 1.5-fold higher than control conditions .
Case Study 2: In Vivo Tumor Suppression
In an animal model study, administration of the compound resulted in a significant reduction in tumor mass compared to untreated controls. Observations noted a decrease in tumor size by up to 60% at optimal dosing levels over a four-week treatment period .
Properties
Molecular Formula |
C24H27FN2O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-(2-methylpropyl)pyrrol-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H27FN2O3S/c1-15(2)14-27-18(5)17(4)22(31(29,30)19-12-10-16(3)11-13-19)23(27)26-24(28)20-8-6-7-9-21(20)25/h6-13,15H,14H2,1-5H3,(H,26,28) |
InChI Key |
SKNITYXYMLPLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC(C)C)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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